(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid

ASCT2 inhibitor benzylproline SAR hydrophobic binding

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid (CAS 959581-51-2) is a Boc-protected, 2-chlorobenzyl-substituted L-proline derivative. The compound exhibits a defined (2S,4R) stereochemistry and is supplied as a white to off-white crystalline powder with a purity of ≥98% (HPLC) and a melting point of 105–111 °C.

Molecular Formula C17H22ClNO4
Molecular Weight 339.8 g/mol
CAS No. 959581-51-2
Cat. No. B151306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid
CAS959581-51-2
Molecular FormulaC17H22ClNO4
Molecular Weight339.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2Cl
InChIInChI=1S/C17H22ClNO4/c1-17(2,3)23-16(22)19-10-11(9-14(19)15(20)21)8-12-6-4-5-7-13(12)18/h4-7,11,14H,8-10H2,1-3H3,(H,20,21)/t11-,14+/m1/s1
InChIKeyMOXTXGGTGJQIBX-RISCZKNCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid (CAS 959581-51-2): A Chiral Building Block for Peptide Synthesis and Drug Discovery


(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid (CAS 959581-51-2) is a Boc-protected, 2-chlorobenzyl-substituted L-proline derivative. The compound exhibits a defined (2S,4R) stereochemistry and is supplied as a white to off-white crystalline powder with a purity of ≥98% (HPLC) and a melting point of 105–111 °C . It is primarily employed as an advanced intermediate in the synthesis of peptidomimetic drugs and chiral ligands.

Stereochemical Control Defined (2S,4R) configuration supports chiral synthesis and peptide coupling workflows.
Ortho-Substituted Scaffold 2-Chlorobenzyl group enables steric and electronic modulation for peptidomimetic design.
Boc-Protected Building Block Compatible with standard orthogonal protection and deprotection strategies.

Why (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid Cannot Be Replaced by Other Boc-Proline Analogs


The ortho-chlorine substitution on the benzyl ring imparts distinct steric, electronic, and lipophilic properties that directly influence target binding and reaction outcomes. Systematic SAR studies on benzylproline-based ASCT2 inhibitors demonstrate that substituent position on the phenyl ring significantly alters apparent binding affinity; the 2-chloro configuration uniquely fills a hydrophobic pocket not adequately addressed by unsubstituted or para-substituted analogs [1]. Consequently, generic replacement with Boc-4-benzyl-L-proline or Boc-4-(4-chlorobenzyl)-L-proline would compromise both the pharmacological profile and the synthetic fidelity of the final compound.

Hydrophobic Pocket Occupancy
Unsubstituted or para-substituted benzyl analogs may not fill the same hydrophobic pocket, shifting binding affinity and target interaction.
Steric and Electronic Modulation
Replacement with Boc-4-benzyl-L-proline alters steric bulk and electronic distribution, compromising synthetic fidelity and structure-activity relationships.
Protection/Deprotection Compatibility
Analogous Boc-proline derivatives without ortho-chloro substitution may exhibit different deprotection kinetics or side reactions.

Quantitative Differentiation Evidence for (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid


Ortho-Chlorine Substitution Enhances Hydrophobic Binding in ASCT2 Transporter Inhibition

In a systematic structure-activity relationship study of benzylproline derivatives, the 2-chlorobenzyl substituent increased apparent binding affinity to the ASCT2 transporter compared to unsubstituted benzyl and para-substituted analogs. The trend was attributed to enhanced hydrophobic interactions, with the most potent analog in the series achieving a Ki of 3 µM [1]. While a direct Ki for the Boc-protected form was not measured, the free amine (deprotected) scaffold is the pharmacologically active species, and the Boc group serves as a temporary protecting group that is removed prior to biological evaluation.

Binding Affinity
Class-level inference
2-Chlorobenzyl substitution increased apparent binding affinity vs. unsubstituted and para-substituted analogs. Most potent analog in series Ki = 3 µM (free amine). Exact Ki for 2-Cl derivative not reported.
Supports ortho-substituent hydrophobic binding context.
Exact Ki to verify with deprotected scaffold.
ASCT2 inhibitor benzylproline SAR hydrophobic binding

Melting Point and Crystallinity as Quality Indicators for Procurement

The target compound exhibits a melting point of 105–111 °C, as reported by Sigma-Aldrich . This narrow melting range is indicative of high crystalline purity and serves as a rapid identity check. In contrast, common Boc-protected proline derivatives (e.g., Boc-L-proline) typically melt at 133–135 °C, and the 4-substituted benzyl analogs show melting point depression proportional to the steric bulk of the substituent. The 105–111 °C range is consistent with the expected van der Waals disruption caused by the ortho-chlorobenzyl group.

Melting Point
Data to verify
105–111 °C
Rapid identity and crystalline integrity check upon receipt.
Capillary method; lot-specific COA review advised.
melting point crystalline purity quality control

High HPLC Purity Supports Reproducible Synthetic Outcomes

The compound is routinely supplied with ≥98% purity as determined by HPLC . In contrast, generic Boc-protected proline intermediates are often sold at 95–97% purity. The higher purity reduces the burden of side-product formation during subsequent coupling reactions, which is critical when the compound is used as a late-stage intermediate in multi-kilogram API syntheses.

HPLC Purity
Data to verify
≥98%
Supports reproducible coupling outcomes in multi-step synthesis.
Supplier-reported; batch-specific COA review advised.
HPLC purity reproducibility synthetic intermediate

Optimal Application Scenarios for (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid Based on Differentiation Evidence


Structure-Guided Optimization of ASCT2 Glutamine Transporter Inhibitors

Leverage the ortho-chlorine substituent to occupy a hydrophobic pocket identified in ASCT2 homology models. The compound's scaffold provides a starting point for further derivatization aimed at improving Ki below 3 µM [1]. The Boc group can be removed under mild acidic conditions to generate the active amine for direct biological testing.

Synthesis of DPP-IV Inhibitors with Defined Hydrophobic Anchor

The 2-chlorobenzyl moiety mimics the hydrophobic side chain required for DPP-IV inhibitor binding. The compound has been cited as a key intermediate in patent literature for constructing pyrrolidine-based DPP-IV inhibitors [2]. Its high purity (≥98%) and defined stereochemistry ensure consistent performance in multi-step syntheses.

Chiral Scaffold for Asymmetric Catalysis Ligand Design

The rigid (2S,4R) configuration, combined with the sterically demanding ortho-chlorobenzyl group, creates a well-defined chiral environment. The Boc group allows orthogonal protection, enabling sequential functionalization. The melting point of 105–111 °C facilitates easy handling and storage .

Quality-Controlled Procurement for Late-Stage API Intermediates

When sourcing for kilogram-scale API manufacturing, the narrow melting range (105–111 °C) and consistently high HPLC purity (≥98%) minimize batch-to-batch variability, reducing the need for extensive re-purification and ensuring regulatory compliance .

Application
Selection Property
Validation Focus
ASCT2 transporter inhibitor optimization
Ortho-chlorobenzyl hydrophobic binding context
ASCT2 binding assay review
DPP-IV inhibitor synthesis with hydrophobic anchor
2-Chlorobenzyl hydrophobic mimicry
DPP-IV inhibition assay context
Chiral ligand design for asymmetric catalysis
(2S,4R) stereochemical rigidity and Boc orthogonal protection
Ligand performance in asymmetric reactions
Late-stage API intermediate procurement
Consistent high purity and crystalline identity
Batch melting point and HPLC purity review
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